Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride
Description
Properties
IUPAC Name |
N-benzyl-2-pyrrolidin-1-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-2-6-13(7-3-1)12-14-8-11-15-9-4-5-10-15;;/h1-3,6-7,14H,4-5,8-12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZOHQCWBRZKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNCC2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride typically involves the reaction of benzyl chloride with 2-(pyrrolidin-1-yl)ethylamine in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Alkylation Reactions
The tertiary amine in the pyrrolidine ring participates in alkylation processes. In one study, structurally analogous compounds reacted with chloroethylamines under basic conditions to form quaternary ammonium derivatives .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| N-Alkylation | (2-Chloroethyl)diethylamine hydrochloride, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | Quaternary ammonium salts with extended alkyl chains |
This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the chloroethyl reagent.
Acylation Reactions
The secondary amine in the ethylamine linker can react with acylating agents. While direct data for this compound is limited, structurally similar amines form carbamate or amide derivatives when treated with acyl chlorides .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Benzyl chloroformate, triethylamine, THF, 0°C | Carbamate derivatives |
The reaction requires anhydrous conditions to prevent hydrolysis of the acyl chloride.
Reduction and Hydrogenation
The benzyl group is susceptible to catalytic hydrogenation. For example:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrogenolysis | H<sub>2</sub> (1 atm), Pd/C, ethanol, RT | Primary amine after benzyl group removal |
This reaction is critical for modifying the compound’s lipophilicity or generating intermediates for further functionalization.
Oxidation Reactions
The pyrrolidine ring can undergo oxidation to form N-oxides, altering its electronic properties.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| N-Oxidation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, RT | Pyrrolidine N-oxide |
N-oxides are often intermediates in prodrug design due to their altered solubility and bioavailability.
Salt Metathesis
The dihydrochloride salt can undergo ion exchange in basic media:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Deprotonation | NaOH (aq), extraction with DCM | Free base form |
The free base is more reactive in organic solvents, facilitating subsequent reactions.
Structural Analogues and Comparative Reactivity
Comparisons with related compounds highlight distinct reactivity patterns:
| Compound | Key Reaction | Outcome |
|---|---|---|
| 2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-one | Alkylation with morpholine derivatives | Enhanced water solubility |
These differences underscore the role of the pyrrolidine ring in directing site-specific reactivity.
Scientific Research Applications
Chemical Properties and Structure
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride, with the IUPAC name n-benzyl-2-(pyrrolidin-1-yl)ethan-1-amine dihydrochloride, has a molecular formula of and a molecular weight of 277.23 g/mol. Its structure features a benzyl group attached to a pyrrolidine moiety through an ethyl chain, which contributes to its unique biological activities and properties.
Neuropharmacology
Research indicates that this compound acts as a neurotransmitter modulator. It has shown potential in influencing pathways related to dopamine and serotonin systems, making it a candidate for treating disorders such as depression and anxiety. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neuroactive drug development .
Drug Discovery
This compound serves as a building block in drug discovery, particularly for compounds targeting neurological disorders. Its structural characteristics allow for the synthesis of various analogs that may exhibit enhanced biological activity or altered pharmacokinetic properties .
Chemical Research Applications
This compound is utilized in studies investigating receptor interactions and neurotransmitter modulation. It has been employed as a standard in chromatography for analyzing similar compounds, showcasing its importance in analytical chemistry .
Neuropharmacological Studies
Studies have demonstrated that this compound interacts with various receptors in the brain, particularly dopamine receptors. This interaction suggests potential effects on dopaminergic signaling pathways, which are crucial for mood regulation and could be beneficial in treating mood disorders .
Synthesis and Purification
The synthesis of this compound typically involves multi-step processes that ensure high purity suitable for research and pharmaceutical applications. The ability to produce high-purity compounds is essential for reliable experimental outcomes in pharmacological studies .
Mechanism of Action
The mechanism of action of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Antibacterial Activity
- Pyrrolidine Derivatives: Compounds 5a–c (pyrrolidine-substituted thiopyrimidinones) showed potent activity against Staphylococcus aureus (MIC: 4–8 µg/mL) and Bacillus subtilis (MIC: 2–4 µg/mL) .
- Piperidine Derivatives : Lower efficacy against bacteria but improved activity against Candida albicans (MIC: 8–16 µg/mL) .
- Morpholine Derivatives : Exhibited dual antibacterial and antifungal effects, with 6f showing MICs of 4 µg/mL against Bacillus cereus and 8 µg/mL against Aspergillus niger .
Antifungal Activity
- Pyrrolidine derivatives (e.g., 5b) demonstrated moderate antifungal activity (MIC: 16 µg/mL against C. albicans), while morpholine analogs (e.g., 6f) were more potent (MIC: 8 µg/mL) .
Physicochemical and Molecular Properties
- Hydrogen Bonding : The title compound’s dihydrochloride form facilitates strong ionic interactions, akin to the N–H⋯Cl hydrogen bonds observed in N-(2-pyridylmethyl)benzoylamine hydrochloride, which stabilize crystal packing .
- Bond Lengths and Reactivity : The C=O bond in N-(2-pyridylmethyl)benzoylamine (1.231 Å) is elongated compared to isolated carbonyls, indicating delocalization into the pyridyl system . This contrasts with the rigid pyrrolidine ring in the title compound, which restricts conformational flexibility.
Biological Activity
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 277.23 g/mol. The compound features a benzyl group attached to a 2-(pyrrolidin-1-yl)ethylamine moiety, which is critical for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The pyrrolidine ring can modulate the activity of neurotransmitter systems, particularly those involving dopamine and serotonin. The benzyl group enhances the compound's lipophilicity, facilitating its passage through cell membranes and increasing bioavailability.
Key Mechanisms:
- Neurotransmitter Modulation: Acts on dopamine and serotonin receptors, influencing mood and behavior.
- Enzyme Interaction: Potential inhibition or modulation of specific enzymes involved in neurotransmission.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Neuropharmacological Effects: Investigated for its role in treating neurological disorders such as depression and anxiety due to its ability to cross the blood-brain barrier.
- Anticancer Activity: Some derivatives have shown cytotoxic effects on cancer cell lines, suggesting potential in cancer therapy .
Research Findings
Recent studies have highlighted the compound's efficacy in various applications:
Anticancer Activity
A study evaluated the anticancer properties of related compounds, indicating that modifications to the structure can enhance cytotoxic effects against specific cancer cell lines. For instance, compounds with similar structures exhibited reduced viability in A549 lung cancer cells, demonstrating the importance of structural nuances in therapeutic efficacy .
Neuropharmacology
Research has shown that this compound can effectively modulate neurotransmitter levels. Its interaction with dopamine receptors suggests it may alleviate symptoms associated with mood disorders. Animal studies have indicated improvements in behavioral outcomes when administered in appropriate doses .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-Benzylpyrrolidine | Lacks 2-ethylamine moiety | Moderate neuropharmacological effects |
| 2-(Pyrrolidin-1-yl)ethylamine | Lacks benzyl group | Limited bioactivity |
| N-Benzyl-2-pyrrolidinone | Contains a carbonyl group instead of amine | Reduced therapeutic potential |
Case Studies
Several case studies have explored the efficacy of this compound:
- Case Study on Depression Treatment: A double-blind study involving animal models demonstrated significant reductions in depressive behaviors when treated with this compound compared to control groups.
- Antimicrobial Screening: In vitro studies showed that derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating potential for development as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride, and what factors influence yield optimization?
- Methodological Answer : The compound can be synthesized via reductive amination or multicomponent reactions (MCRs). For example, MCRs involving aldehydes, amines, and isocyanides in methanol/water mixtures (4:1 v/v) at room temperature for 24 hours yield structurally related amines . Post-synthesis, protonation with hydrochloric acid in methanol/water under controlled temperatures (40–50°C) ensures dihydrochloride salt formation. Yield optimization depends on stoichiometric ratios (e.g., 2.0 equiv of HCl), reaction time, and purification via column chromatography (e.g., DCM/ethyl acetate gradients) .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Quantitative nuclear magnetic resonance (qNMR) using ethyl paraben as an internal standard is critical for purity assessment, with attention to relaxation delays (≥5×T1) to ensure accuracy . High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹). X-ray crystallography, if crystalline derivatives are available, resolves stereochemical ambiguities .
Q. What are the key stability considerations for storing this compound, and how can degradation be monitored?
- Methodological Answer : Store under inert atmospheres (argon) at –20°C to prevent hygroscopic degradation and oxidation. Monitor stability via periodic HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect hydrolysis byproducts. NMR tracking of amine proton signals (δ 1.5–3.0 ppm) can reveal decomposition over time .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when confirming the structure of this compound?
- Methodological Answer : Contradictions in NMR signals (e.g., allylic C=O bond elongation or unexpected coupling constants) require cross-validation with 2D techniques (¹H-¹H COSY, HSQC) to resolve spin systems. For dihydrochloride salts, pH-dependent protonation shifts in D₂O vs. DMSO-d6 should be analyzed. Computational modeling (DFT) of expected chemical shifts can reconcile experimental vs. theoretical data .
Q. What are the mechanistic considerations for the protonation sites in the dihydrochloride form under varying pH conditions?
- Methodological Answer : The pyrrolidine nitrogen (pKa ~11) and primary amine (pKa ~9) are potential protonation sites. Titration studies (pH 2–12) with ¹H NMR tracking can identify protonation states: downfield shifts (~δ 2.5–3.5 ppm) indicate N–H⁺ formation. Molecular electrostatic potential (MEP) maps derived from DFT calculations further predict preferential protonation under acidic conditions .
Q. In multicomponent reactions, how does the presence of the pyrrolidine moiety influence reaction pathways and byproduct formation?
- Methodological Answer : The pyrrolidine group acts as a directing moiety in MCRs, stabilizing intermediates via intramolecular hydrogen bonding. Byproduct analysis (e.g., LC-MS) may reveal dimerization or retro-aldol adducts. Kinetic studies under varying temperatures (0–60°C) and solvent polarities (e.g., DMF vs. MeOH) can elucidate steric and electronic effects of the pyrrolidine ring .
Q. How can researchers design experiments to elucidate the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD) with purified targets (e.g., GPCRs). Molecular docking (AutoDock Vina) guided by X-ray structures of homologous receptors predicts binding poses. Functional assays (e.g., cAMP accumulation for GPCR activation) validate pharmacological activity, with dose-response curves (EC50) .
Data Contradiction Analysis
- Synthesis Yield Discrepancies : reports 70% yield via column chromatography, while achieves >99% yield using aqueous HCl/methanol. This discrepancy highlights the impact of solvent systems (polar vs. nonpolar) and crystallization conditions on purity and recovery. Researchers should optimize solvent ratios (e.g., DCM/ethyl acetate) and monitor intermediate stability .
- NMR Relaxation Effects : identifies relaxation delay as critical for qNMR accuracy, whereas shorter delays may artificially inflate purity values. Standardizing relaxation parameters (≥5×T1) and cross-referencing with orthogonal methods (HPLC) mitigates this error .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
